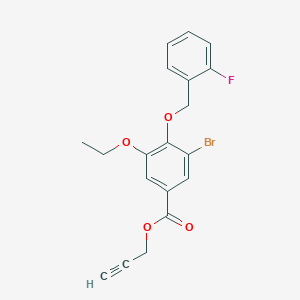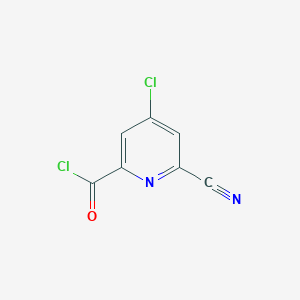
4-Chloro-6-cyanopicolinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-cyanopicolinoyl chloride is a chemical compound with the molecular formula C7H2ClN2OCl. It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the 4th position and a cyano group at the 6th position on the pyridine ring. This compound is primarily used in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyanopicolinoyl chloride typically involves the chlorination of 6-cyanopicolinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) which acts as a chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve high-quality product suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-cyanopicolinoyl chloride undergoes various types of chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-6-cyanopicolinic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene.
Major Products:
- Substituted picolinic acid derivatives.
- Biaryl compounds through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-cyanopicolinoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-cyanopicolinoyl chloride involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted derivatives. The cyano group also plays a role in stabilizing the intermediate species formed during reactions.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-cyanopyridine
- 6-Chloro-2-cyanopyridine
- 4-Bromo-6-cyanopicolinoyl chloride
Comparison: 4-Chloro-6-cyanopicolinoyl chloride is unique due to the specific positioning of the chloro and cyano groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C7H2Cl2N2O |
|---|---|
Molekulargewicht |
201.01 g/mol |
IUPAC-Name |
4-chloro-6-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2O/c8-4-1-5(3-10)11-6(2-4)7(9)12/h1-2H |
InChI-Schlüssel |
SWXGCZQYVOVRDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C#N)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
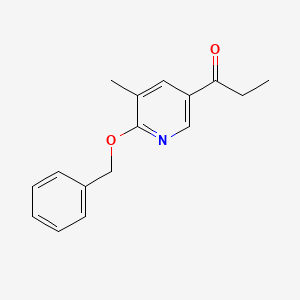
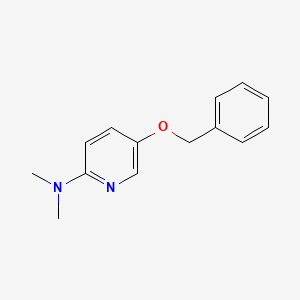
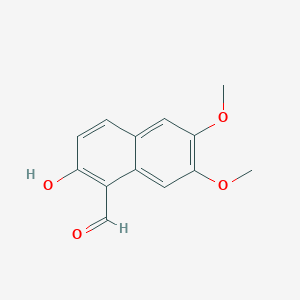
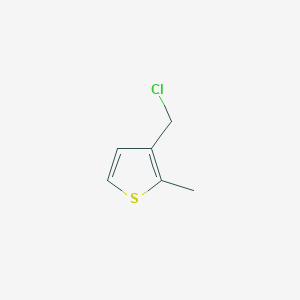
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
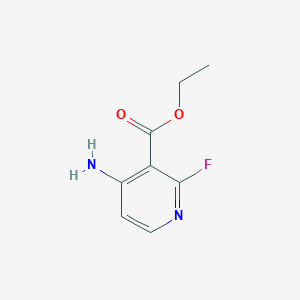
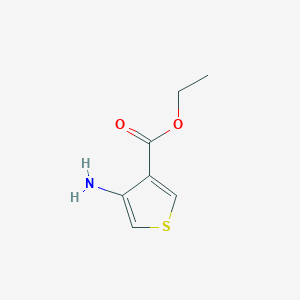
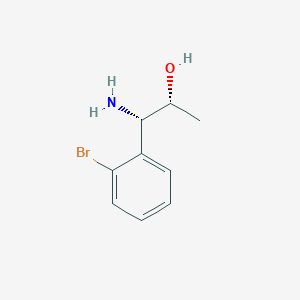
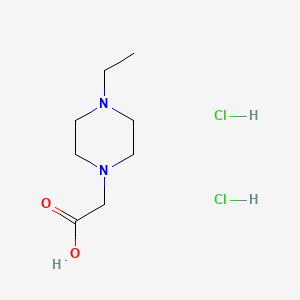
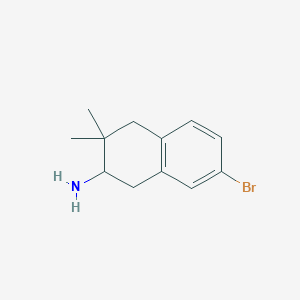
![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
